2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Regioselective Deprotonation and Cyclization Reactions : Rebstock et al. (2004) reported on the regioselective deprotonation of related benzamide compounds. They found that lithio derivatives generated in this process could be used in subsequent chemical reactions, leading to the formation of compounds with potential anticandidal activity (Rebstock et al., 2004).
Polymerization Initiatives in Chemistry : Rojas et al. (2007) described the use of α-iminocarboxamide complexes, similar in structure to the compound , as initiators for the polymerization of ethylene and copolymerization with functionalized norbornene monomers. This research highlights the potential application of such compounds in the field of polymer chemistry (Rojas et al., 2007).
Synthesis and Molecular Docking : Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which is relevant due to the pyridinyl component of the compound . These compounds were evaluated for their potential antimicrobial and antioxidant activities, as well as their interactions with specific target proteins via molecular docking screenings (Flefel et al., 2018).
Benzamides in Neuroleptic Activity : Iwanami et al. (1981) studied benzamides for their potential neuroleptic activity. They designed and synthesized a series of benzamides and evaluated their effects on rat behavior, revealing a good correlation between structure and activity. This research is pertinent due to the benzamide component of the compound (Iwanami et al., 1981).
Antimicrobial Activity of Quinazolinones Derivatives : Naganagowda and Petsom (2011) studied derivatives of quinazolinones for their antibacterial and antifungal activity. While not directly related to the specific compound, this research is relevant for understanding the potential antimicrobial applications of structurally similar compounds (Naganagowda & Petsom, 2011).
Synthesis of Fused Pyridines : Hayes and Meth–Cohn (1979) worked on the synthesis of pyridines and related fused pyridines, which is pertinent given the pyridinyl part of the compound. Their research provides insights into the general methodologies for synthesizing such compounds (Hayes & Meth–Cohn, 1979).
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to play a significant role in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .
Mode of Action
It is known that similar compounds interact with their targets to inhibit certain pathways, leading to their bioactivities . For example, some pyrrolo[2,3-d]pyrimidine derivatives act as inhibitors for aurora kinase, hedgehog signaling pathway, pan-JAK, and EGFR-TK .
Biochemical Pathways
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to affect various biochemical pathways related to their targets .
Result of Action
Similar compounds have been found to exhibit valuable bioactivities .
Properties
IUPAC Name |
2-chloro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-12(13)15(20)18-7-9-19-8-5-11-6-10-22-14(11)16(19)21/h1-6,8,10H,7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHXVZFRHFFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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